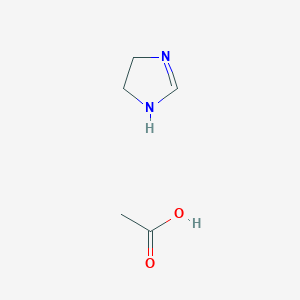
Imidazoline acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazoline acetate, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Chemistry
Imidazoline acetate is utilized in organic synthesis, particularly in the formation of ionic liquids (ILs). These compounds exhibit unique properties that make them effective solvents and catalysts in chemical reactions.
Key Findings:
- Imidazolium acetates have been shown to act as organocatalysts in reactions like the benzoin condensation, facilitating the formation of products under mild conditions .
- The presence of N-heterocyclic carbenes (NHCs) in imidazolium acetate ILs has been investigated, revealing their role in enhancing catalytic activity . Quantum mechanical calculations suggested that the deprotonation of imidazolium cations is favorable in gas phases but less so in ionic liquids, impacting their reactivity and stability .
Corrosion Inhibition
This compound derivatives are recognized for their effectiveness as corrosion inhibitors, particularly in environments saturated with CO₂ and H₂S.
Case Studies:
- A study demonstrated that fatty this compound derived from waste cooking oil exhibited significant corrosion inhibition for AISI 1018 mild steel. The compound was found to be sustainable and effective, showcasing its potential as an eco-friendly alternative in industrial applications .
- Research indicated that these compounds could form protective films on metal surfaces, thereby reducing corrosion rates significantly compared to untreated samples .
Surfactants
This compound plays a crucial role in the formulation of surfactants used in detergents and fabric softeners. Their cationic nature provides desirable properties such as mildness to skin and enhanced fabric conditioning.
Applications:
- Imidazoline derivatives have been synthesized to improve the softness and antistatic properties of laundry products. Quaternized imidazolines were particularly noted for their effectiveness during the rinse cycle of laundering processes .
- Recent advancements include the microwave-assisted synthesis of cationic gemini imidazoline surfactants, which are characterized by their biodegradability and efficiency as cleaning agents .
Biomedical Applications
In biomedical research, imidazoline receptors have been identified as potential targets for therapeutic interventions, particularly concerning blood pressure regulation.
Research Insights:
- Activation of peripheral imidazoline I2-receptors has been associated with reduced blood pressure in spontaneously hypertensive rats. This suggests a potential application for imidazoline derivatives in treating hypertension .
Data Summary
Análisis De Reacciones Químicas
Deprotonation and N-Heterocyclic Carbene (NHC) Formation
Imidazoline acetate ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate, EMIm-OAc) undergo reversible deprotonation at the C2 position of the imidazolium ring. The acetate anion acts as a base, enabling the generation of transient N-heterocyclic carbenes (NHCs):
EMIm++OAc−⇌NHC+AcOH
-
Equilibrium Dynamics :
-
At low temperatures (9 K), EMIm-OAc coexists with neutral NHC and acetic acid (AcOH) in the gas phase. Upon warming, proton transfer reforms the ionic liquid .
-
Quantum mechanical calculations show deprotonation is thermodynamically unfavorable in polar solvents (ΔG = +25.4 kcal/mol) but favorable in nonpolar environments .
-
-
Isotope Studies :
Reactivity with CO2_22
This compound reacts with CO2 to form carbamate adducts through two proposed pathways:
-
Experimental Insights :
Metal Complexation
2-Imidazolines act as ligands for transition metals:
| Metal | Complex Type | Application |
|---|---|---|
| Cu, Ni | Tetrahedral or square-planar | Homogeneous catalysis |
| Ag | Linear coordination | Electrochemical sensors |
Debates and Mechanistic Controversies
-
NHC Presence in Ionic Liquids :
-
Solvent Effects :
Analytical Validation
Propiedades
Número CAS |
12379-40-7 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
acetic acid;4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C3H6N2.C2H4O2/c1-2-5-3-4-1;1-2(3)4/h3H,1-2H2,(H,4,5);1H3,(H,3,4) |
Clave InChI |
CAZBGNGNIZEMPG-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1CN=CN1 |
SMILES canónico |
CC(=O)O.C1CN=CN1 |
Sinónimos |
Imidazoline acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















